Malonylgenistin
Overview
Description
Malonylgenistin is an isoflavone derivative . It is a secondary metabolite synthesized by the phenylpropanoid biosynthesis pathway in soybean .
Synthesis Analysis
The synthesis of Malonylgenistin involves the use of isoflavone 7-O-glucosides as acceptors and malonyl-CoA as an acyl donor to generate isoflavone glucoside malonates . The soybean GmMaT2 and GmMaT4 recombinant enzymes are involved in this process . Overexpression of GmMaT2 and GmMaT4 in hairy roots produced more malonyldaidzin, malonylgenistin, and malonylglycitin .
Molecular Structure Analysis
The molecular formula of Malonylgenistin is C24H22O13 . Its average mass is 518.424 Da and its monoisotopic mass is 518.106018 Da .
Chemical Reactions Analysis
Malonylgenistin undergoes conversion and degradation reactions under alkaline conditions and elevated temperatures . A kinetic model has been developed to predict these reactions .
Physical And Chemical Properties Analysis
Malonylgenistin has a density of 1.7±0.1 g/cm3, a boiling point of 880.2±65.0 °C at 760 mmHg, and a flash point of 302.0±27.8 °C . It has 13 H bond acceptors, 6 H bond donors, and 8 freely rotating bonds .
Scientific Research Applications
1. Detection and Structural Characterization
Malonylgenistin, along with its isomers, has been structurally characterized using high-performance liquid chromatography, mass spectrometry, and nuclear magnetic resonance (NMR). This research highlights its formation and interconversions in heated buffer and soymilk systems, essential for understanding its stability and transformations in various conditions (Yerramsetty et al., 2011).
2. Response to UV-B Irradiation
A study on soybean sprouts under continuous UV-B irradiation demonstrated that malonylgenistin accumulates specifically in response to UV-B exposure. This research contributes to understanding how environmental factors like UV radiation can influence the biochemical composition of plants (Lim et al., 2020).
3. Kinetic Modeling under Alkaline Conditions and Elevated Temperatures
Research has been conducted on the kinetic modeling of malonylgenistin conversions under various pH and temperature conditions. This is crucial for food processing and manufacturing, as it provides guidelines for controlling the profile and levels of isoflavones in soy products (Vaidya et al., 2007).
4. Effects of Processing Techniques on Isoflavones
A mass balance study has been conducted to investigate the effects of different processing techniques on isoflavones, including malonylgenistin. This research is significant for understanding how processing impacts the nutritional quality of soy-based products (Wang & Murphy, 1996).
5. Role in Soybean Nodulation
A study has shown that malonyl-CoA:flavonoid acyltransferases (MaT) modify isoflavones, including malonylgenistin, which plays a role in the nodulation of soybean. This is important for understanding plant-microbe interactions and agricultural productivity (Ahmad et al., 2020).
6. Interaction with Soybean Proteins
Research on the interaction between isoflavones and soybean proteins, particularly in the context of soybean-protein–isolate production, has been conducted. Understanding these interactions is vital for optimizing the nutritional and functional properties of soy-based food products (Speroni et al., 2010).
Safety And Hazards
In case of exposure, move the victim into fresh air and provide oxygen if breathing is difficult . If the chemical is ingested or inhaled, do not use mouth-to-mouth resuscitation . In case of skin contact, wash off with soap and plenty of water . If it enters the eyes, rinse with pure water for at least 15 minutes .
properties
IUPAC Name |
3-oxo-3-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O13/c25-11-3-1-10(2-4-11)13-8-34-15-6-12(5-14(26)19(15)20(13)30)36-24-23(33)22(32)21(31)16(37-24)9-35-18(29)7-17(27)28/h1-6,8,16,21-26,31-33H,7,9H2,(H,27,28)/t16-,21-,22+,23-,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAUJUKWSKMNJY-RSEYPYQYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201316854 | |
Record name | Malonylgenistin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201316854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Malonylgenistin | |
CAS RN |
51011-05-3 | |
Record name | Malonylgenistin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51011-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Malonylgenistin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051011053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Malonylgenistin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201316854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MALONYLGENISTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AUB85VT2K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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